molecular formula C11H14N4O5S2 B12177845 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B12177845
M. Wt: 346.4 g/mol
InChI Key: FERJQLJCHKWEEC-UHFFFAOYSA-N
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Description

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole core structure substituted with a piperazine ring that is further modified with methylsulfonyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzoxadiazole core.

    Methylsulfonylation: The final step involves the introduction of methylsulfonyl groups to the piperazine ring. This can be achieved through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxadiazole core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylsulfonyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole
  • 4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

Uniqueness

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14N4O5S2

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C11H14N4O5S2/c1-21(16,17)14-5-7-15(8-6-14)22(18,19)10-4-2-3-9-11(10)13-20-12-9/h2-4H,5-8H2,1H3

InChI Key

FERJQLJCHKWEEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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